Cas no 125292-32-2 (2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one)

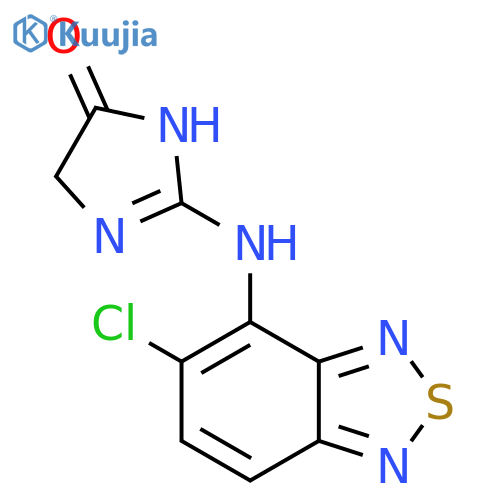

125292-32-2 structure

商品名:2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one

CAS番号:125292-32-2

MF:C9H6ClN5OS

メガワット:267.694838047028

CID:2085557

2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one 化学的及び物理的性質

名前と識別子

-

- 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one

- CID 125355057

- 4H-Imidazol-4-one, 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-

- 2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one

-

- インチ: 1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16)

- InChIKey: UAPHNYZODWBPMU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2C(C=1NC1=NCC(N1)=O)=NSN=2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 365

- トポロジー分子極性表面積: 108

じっけんとくせい

- ゆうかいてん: >150°C (dec.)

- ようかいど: DMSO (Slightly), Methanol (Slightly, Heated)

2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one セキュリティ情報

- ちょぞうじょうけん:Refrigerator

2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C367045-100mg |

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one |

125292-32-2 | 100mg |

$ 1453.00 | 2023-09-08 | ||

| TRC | C367045-10mg |

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one |

125292-32-2 | 10mg |

$ 184.00 | 2023-09-08 |

2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

125292-32-2 (2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬